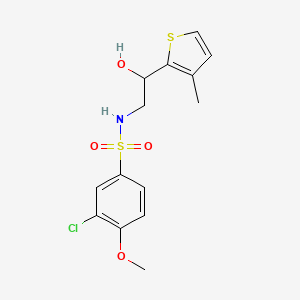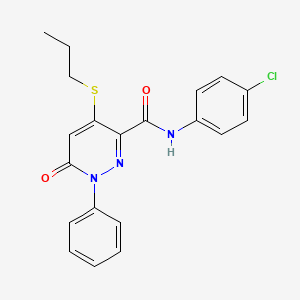
2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with aromatic hydrazides . The oxidative cyclization can be achieved with the utility of different oxidizing agents . A method of preparing similar compounds involves the reaction of starting amidoximes with corresponding alkyl chloroformates under conventional conditions .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would include an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would likely involve the oxadiazole ring. Oxadiazoles are known to show both acidic and basic properties . They are also known to be amphoteric in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would be influenced by its molecular structure. Oxadiazoles are generally soluble in water and other polar solvents . They also show both acidic and basic properties .Scientific Research Applications
- Anticancer Properties : Oxadiazoles have been investigated for their potential as anticancer agents. The compound you mentioned may exhibit cytotoxic effects against cancer cells, making it a candidate for further study in cancer therapy .
- Vasodilator Activity : Some oxadiazole derivatives possess vasodilatory properties, which could be beneficial in cardiovascular medicine. Further research is needed to explore this aspect .
- Anticonvulsant Effects : Oxadiazoles have shown promise as anticonvulsants. The compound’s structure suggests it might be relevant in managing epilepsy or related conditions .
- Antidiabetic Potential : Certain oxadiazole derivatives, especially those containing amide and sulphonamide groups, enhance antidiabetic activities. The compound you mentioned could be explored in this context .
- The presence of the oxadiazole ring allows for variations in substituents, affecting the compound’s properties. Some oxadiazoles are used as high-energy materials or energetic compounds .
- The 1,2,5-regioisomer (also known as furazan) has been studied extensively. Depending on substituents, it can range from relatively inert to highly sensitive to heat and impact .
- Oxadiazoles find applications in material science due to their unique electronic properties. They can serve as building blocks for designing new materials .
- Some oxadiazoles form stable ionic salts, which could have applications in various fields .
Medicinal Applications
Energetic Materials and High-Energy Molecules
Material Science and Ionic Salts
Mechanism of Action
While the specific mechanism of action for “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” is not mentioned in the retrieved papers, oxadiazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” could involve further exploration of its chemical and biological properties. Given the broad range of activities shown by oxadiazole derivatives , this compound could potentially be developed into a new drug to overcome current public health problems .
properties
IUPAC Name |
2-ethoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-28-19-11-7-6-10-18(19)21(27)23-17-12-13-26(14-17)15-20-24-22(29-25-20)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWTLLMCDYOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)


![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)

![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)


![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)



![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)